molecular formula C17H19NO B5840862 3-phenyl-N-(2-phenylethyl)propanamide CAS No. 10264-31-0

3-phenyl-N-(2-phenylethyl)propanamide

Cat. No.: B5840862
CAS No.: 10264-31-0
M. Wt: 253.34 g/mol
InChI Key: HIUONFHURKCCKW-UHFFFAOYSA-N
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Description

3-phenyl-N-(2-phenylethyl)propanamide is a useful research compound. Its molecular formula is C17H19NO and its molecular weight is 253.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 253.146664230 g/mol and the complexity rating of the compound is 252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Properties

The chemical structure and properties of related compounds to 3-phenyl-N-(2-phenylethyl)propanamide have been extensively studied. For instance, fentanyl, a potent synthetic narcotic analgesic structurally similar to this compound, has been characterized by NMR spectroscopy and X-ray crystallography. These studies provide insights into the molecular structure and protonation sites, which are crucial for understanding the chemical behavior of these compounds (Jimeno et al., 2003).

Synthesis and Derivatives

The synthesis and development of derivatives of compounds related to this compound have been a subject of research. For example, a study on the synthesis of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides, which are structurally similar, shows potential in developing new compounds with anticancer activities (El Rayes et al., 2019).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of related propanamides have been studied to understand their behavior in biological systems. For example, the study of S-1, a selective androgen receptor modulator, provided insights into its absorption, distribution, metabolism, and excretion in rats (Wu et al., 2006).

Antimicrobial Properties

Research on functionalized propanamides has revealed their potential in antimicrobial therapy. A study on functionalized La0.33Ca0.67MnO3 capped with a propanamide derivative demonstrated its inhibitory effects on bacterial growth, highlighting its potential use in antibacterial therapy (Edobor-Osoh et al., 2019).

Crystal Structure Analysis

The crystal structure analysis of compounds structurally related to this compound provides valuable information on molecular interactions and bonding. For instance, the study of a compound with a similar structure helped in understanding its molecular arrangement and potential applications in various fields (Bai et al., 2012).

Mechanism of Action

Target of Action

3-Phenyl-N-(2-phenylethyl)propanamide is a synthetic opioid, similar to fentanyl . Its primary targets are the opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and reward systems .

Mode of Action

As an opioid, this compound acts as an agonist at the opioid receptors . It binds to these receptors and activates them, mimicking the effects of endogenous opioids . This results in a decrease in the perception of pain and can also lead to feelings of euphoria .

Biochemical Pathways

The metabolism of this compound, like other fentanyl analogs, can be anticipated to involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Based on its similarity to fentanyl, it can be inferred that it has high bioavailability and is metabolized in the liver . The presence of metabolites can be crucial for confirmation of the uptake of such compounds and further interpretation .

Result of Action

The activation of opioid receptors by this compound leads to a decrease in the perception of pain, potentially leading to feelings of euphoria . It can also lead to adverse effects, including addiction and potentially life-threatening respiratory depression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances can impact its metabolism and efficacy . Additionally, genetic factors can influence an individual’s response to the drug .

Future Directions

Modification of the propanamide moiety of fentanyl has led to a variety of new fentanyl analogs in recent years, such as butyrfentanyl, furanylfentanyl, benzodioxole fentanyl, cyclopropylfentanyl, methoxyacetylfentanyl, and many more . This suggests that there is ongoing research and development in this area.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-phenyl-N-(2-phenylethyl)propanamide are not yet fully characterized. It is known that fentanyl and its analogs generally interact with the μ-opioid receptor, a protein that plays a crucial role in pain perception . The nature of these interactions involves binding to the receptor, which triggers a series of biochemical reactions leading to the analgesic effects of the drug .

Cellular Effects

Fentanyl and its analogs are known to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . These effects are primarily mediated through the activation of the μ-opioid receptor .

Molecular Mechanism

It is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As with other fentanyl analogs, the primary target is likely to be the μ-opioid receptor .

Temporal Effects in Laboratory Settings

It is known that fentanyl and its analogs can have long-term effects on cellular function in both in vitro and in vivo studies . Information on the stability and degradation of this compound is currently lacking.

Dosage Effects in Animal Models

It is known that fentanyl and its analogs can have potent effects even at low doses, and can cause toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways of this compound are not well-characterized. It is known that fentanyl and its analogs are metabolized through reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .

Transport and Distribution

It is known that fentanyl and its analogs can interact with transporters and binding proteins, which can affect their localization or accumulation .

Subcellular Localization

It is known that fentanyl and its analogs can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

3-phenyl-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c19-17(12-11-15-7-3-1-4-8-15)18-14-13-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUONFHURKCCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355496
Record name 3-phenyl-N-(2-phenylethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10264-31-0
Record name 3-phenyl-N-(2-phenylethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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